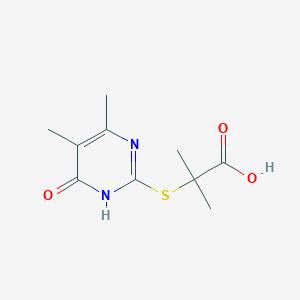
(3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid
Vue d'ensemble
Description
“(3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid” is a chemical compound with the CAS Number: 957062-63-4 . It has a molecular weight of 224.02g/mol and its molecular formula is C10H13BO5 . The compound is solid in physical form .
Molecular Structure Analysis
The molecular structure of “(3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid” can be represented by the InChI code: 1S/C10H13BO5/c1-2-15-10(12)7-16-9-5-3-4-8(6-9)11(13)14/h3-6,13-14H,2,7H2,1H3 . It has a complexity of 221 and a rotatable bond count of 6 .Physical And Chemical Properties Analysis
“(3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid” has a molecular weight of 224.02g/mol . It has a complexity of 221, a covalently-bonded unit count of 1, and a rotatable bond count of 6 . The compound is solid in physical form .Applications De Recherche Scientifique
Organic Synthesis
(3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid: is a valuable building block in organic synthesis. It is often used in Suzuki-Miyaura cross-coupling reactions , which are pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules . The boronic acid group reacts with various halides or pseudohalides under catalytic conditions, providing a straightforward route to biaryls and heteroaryls, which are core structures in many pharmaceuticals and organic materials.
Drug Discovery
In drug discovery, this compound serves as a versatile intermediate for the development of pharmacophores . The boronic acid moiety can interact with biological targets through reversible covalent bonds, making it a key functional group in the design of protease inhibitors . Its unique reactivity profile allows for the exploration of novel drug candidates, particularly in the treatment of diseases where proteolytic enzymes play a crucial role.
Material Science
The compound’s ability to form stable complexes with various diols makes it suitable for the creation of sensor materials . These materials can detect sugars or other polyols, which is essential in the development of biosensors for medical diagnostics . Additionally, the boronic acid group can be used to modify surface properties, leading to advancements in nanotechnology and material coatings .
Catalysis
In catalysis, (3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid can act as a catalyst or catalyst ligand . It can facilitate various organic transformations, such as oxidations , aminations , and halogenations , by forming transient boronate complexes with substrates, thus enhancing reaction rates and selectivity .
Analytical Chemistry
This compound finds applications in analytical chemistry as a chromatographic derivatization agent . It can be used to label compounds containing diol groups, such as carbohydrates, which improves their detection and quantification by chromatographic techniques .
Chemical Education
Due to its reactivity and the visual nature of its reactions, (3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid is an excellent tool for chemical education . It can be used to demonstrate boron chemistry and nucleophilic substitution reactions in an educational setting, helping students understand fundamental concepts in organic chemistry .
Environmental Science
The boronic acid group’s affinity for diols can be exploited in environmental science for the removal of pollutants . It can be incorporated into polymers or other materials designed to capture and remove harmful substances, such as certain organic pollutants, from water or air .
Bioconjugation
Lastly, in the field of bioconjugation , this compound can be used to attach biomolecules to various surfaces or to each other. The boronic acid group forms stable linkages with saccharides, allowing for the conjugation of enzymes, antibodies, or other proteins to sensors, drug delivery systems, or diagnostic tools .
Safety And Hazards
The safety information for “(3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid” includes several hazard statements: H302-H312-H332, indicating that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding the formation of dust and aerosols, and avoiding contact with skin and eyes .
Propriétés
IUPAC Name |
[3-(2-ethoxy-2-oxoethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO5/c1-2-15-10(12)7-16-9-5-3-4-8(6-9)11(13)14/h3-6,13-14H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVPNIFNXDECMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCC(=O)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50656995 | |
| Record name | [3-(2-Ethoxy-2-oxoethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid | |
CAS RN |
957062-63-4 | |
| Record name | 1-Ethyl 2-(3-boronophenoxy)acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957062-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(2-Ethoxy-2-oxoethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



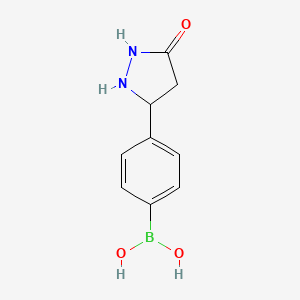

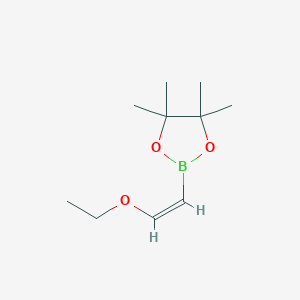


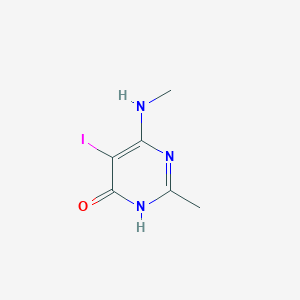

![4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1417810.png)

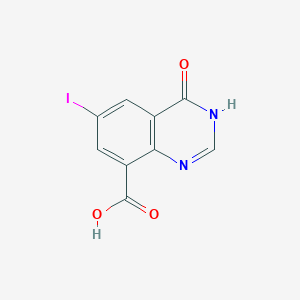
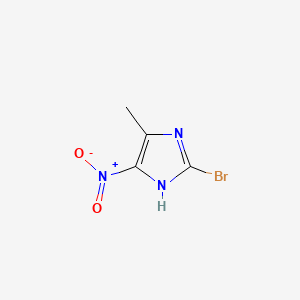
![1-(2-hydroxyethyl)-6-mercapto-1,5-dihydro-4{H}-pyrazolo[3,4-{d}]pyrimidin-4-one](/img/structure/B1417816.png)
![1-tert-butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1417817.png)
